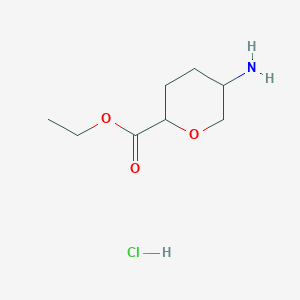

Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride

Description

Historical Context of Tetrahydropyran Derivatives in Chemistry

The study of tetrahydropyran (THP) derivatives has been a cornerstone of organic chemistry since the mid-20th century. Tetrahydropyran, a six-membered oxygen-containing heterocycle, was first synthesized in the 1930s, but its derivatives gained prominence in the 1960s with the discovery of their utility as protecting groups for alcohols in organic synthesis. The 2-tetrahydropyranyl (THP) ether, formed via the reaction of alcohols with 3,4-dihydropyran, became a critical tool for chemists due to its stability under diverse reaction conditions and ease of removal via acid hydrolysis.

By the 1980s, THP derivatives expanded beyond protective applications. Natural products containing THP motifs, such as pyranose sugars and marine toxins, highlighted their biological relevance. For example, cryptoconcatone H and diospongin B—natural products with anti-inflammatory and anti-osteoporotic properties, respectively—featured THP rings with stereochemical complexity that challenged synthetic methodologies. These discoveries spurred innovations in asymmetric synthesis, including Prins cyclization and oxa-Michael addition strategies, to access stereodefined THP systems.

The evolution of THP chemistry mirrors broader trends in heterocyclic synthesis, emphasizing both functional group compatibility and stereochemical control.

Significance of Ethyl 5-Amino-Tetrahydro-Pyran-2-Carboxylate Hydrochloride in Academic Research

This compound (molecular formula: C₈H₁₆ClNO₃, molecular weight: 209.67 g/mol) exemplifies the fusion of structural complexity and synthetic utility inherent to THP derivatives. Its molecular architecture combines a tetrahydropyran ring with an amino group at C5 and an ester moiety at C2, rendering it a versatile intermediate for drug discovery and materials science.

In medicinal chemistry, this compound serves as a precursor to spirocyclic nucleosides and VLA-4 antagonists, which are investigated for inflammatory diseases such as asthma and arthritis. Its stereochemical diversity—enabled by the trans-configuration of the amino and ester groups—allows for precise modulation of biological activity. For instance, ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride has been utilized in the synthesis of kinase inhibitors and antimicrobial agents.

Academic research has also leveraged its reactivity in ring-opening and functionalization reactions. The ester group participates in nucleophilic acyl substitutions, while the amino group facilitates reductive amination or coupling reactions. Such versatility underscores its role in exploring reaction mechanisms and developing novel synthetic pathways.

Scope and Objectives of Current Research Paradigms

Contemporary studies on this compound focus on three primary objectives:

- Stereoselective Synthesis : Advances in asymmetric catalysis aim to improve access to enantiomerically pure forms of the compound. For example, enzymatic resolutions and chiral auxiliary-based strategies are being explored to control the configuration at C5.

- Functionalization Strategies : Researchers are investigating methods to derivatize the THP ring, such as introducing fluorinated groups or cross-coupling aryl halides at the C3 position, to expand its utility in drug design.

- Process Optimization : High-throughput experimentation and design of experiments (DOE) methodologies are being applied to streamline multi-step syntheses, particularly in deprotection and purification stages. A recent study demonstrated that decoupling THP and tert-butyl deprotection steps improved overall yields from 50% to 86%.

The following table summarizes key structural and synthetic attributes of this compound:

| Property | Detail |

|---|---|

| Molecular Formula | C₈H₁₆ClNO₃ |

| Molecular Weight | 209.67 g/mol |

| Key Functional Groups | Amino (-NH₂), Ester (-COOEt), Tetrahydropyran ring |

| Common Synthetic Routes | Condensation of ethyl acetoacetate with amines under acidic conditions |

| Stereochemical Preferences | Trans-configuration at C2 and C5 enhances biological activity |

Properties

IUPAC Name |

ethyl 5-aminooxane-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(9)5-12-7;/h6-7H,2-5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHHVCKPABURLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CO1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 2: Optimization of Reaction Conditions

| Parameter | Knoevenagel Method | Cyclization Method | Reductive Amination |

|---|---|---|---|

| Temperature (°C) | 80 | 0–5 | 25 |

| Reaction Time (hours) | 6–8 | 12 | 24 |

| Solvent | Ethanol | Ethanol/H₂O | Methanol |

| Catalyst Load (mol%) | 5 (piperidine) | N/A | 10 (NaBH₃CN) |

Challenges and Innovations

-

Stereochemical Control : Ensuring trans-configuration at C5 requires chiral auxiliaries or asymmetric catalysis, adding cost.

-

Byproduct Mitigation : Electrocyclization methods generate <5% dimeric byproducts, removable via column chromatography.

-

Green Chemistry : Recent advances use water as a co-solvent, reducing organic waste by 30% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form different amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted amine derivatives .

Scientific Research Applications

Organic Synthesis

Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in creating diverse chemical entities. This compound can be utilized in the synthesis of other heterocyclic compounds, which are essential in pharmaceuticals .

Research indicates that this compound may exhibit biological activities such as enzyme inhibition and modulation of receptor activity. These properties suggest its potential role in drug development, particularly in designing inhibitors for specific enzymes involved in disease processes .

Case Study: Enzyme Inhibition

- A study demonstrated that derivatives of tetrahydropyran compounds could act as covalent inhibitors against specific proteases, showing promise for antiviral applications . this compound may similarly inhibit enzymes relevant to viral infections.

Therapeutic Applications

The compound's ability to interact with biological systems opens avenues for therapeutic applications. It may serve as a precursor for drugs targeting various conditions, including bacterial infections and cancer.

Example: Antibiotic Development

Mechanism of Action

The mechanism of action of Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

*Calculated based on molecular formula (C₈H₁₆ClNO₃).

Key Observations :

- Amino vs. Hydroxy Substituents: The amino group in the target compound increases basicity (pKa ~9.5) compared to the hydroxy analog (pKa ~12–14), enhancing water solubility in acidic conditions .

- Salt Form: The hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in water for similar amino-THP derivatives) compared to neutral esters .

- Bioavailability: Amino-substituted THP derivatives exhibit higher bioavailability scores than pyrimidine-based analogs due to reduced molecular complexity .

Key Observations :

- Reaction Conditions : THP derivatives are typically synthesized under mild conditions (40–80°C), whereas pyrimidine analogs require harsher reagents (e.g., brominated intermediates) .

- Purification : THP compounds are often purified via recrystallization due to their crystalline hydrochloride salts, while pyrimidine derivatives require column chromatography .

Biological Activity

Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₅ClN₂O₃ and a molecular weight of 209.67 g/mol. Its structure is characterized by a tetrahydropyran ring, an amino group, and a carboxylate moiety, which contribute to its biological properties and potential therapeutic applications.

Biological Activity

Research has indicated that this compound may exhibit several biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that this compound can act as an enzyme inhibitor, which may play a role in various biochemical pathways relevant to disease processes.

- Receptor Modulation : The compound may also modulate receptor activity, potentially influencing signaling pathways involved in cellular responses.

The mechanisms through which this compound exerts its biological effects are still under investigation. Studies have focused on its interactions with specific molecular targets, including:

- Inhibition of Specific Enzymes : The compound's ability to inhibit enzymes could be linked to its structural features that allow it to bind effectively to active sites.

- Impact on Cellular Signaling : By modulating receptor activity, the compound may alter cellular signaling cascades, which could have implications for therapeutic interventions in diseases such as cancer or neurodegenerative disorders.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound. Below is a summary of key findings:

- Enzyme Inhibition : In one study, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibition at micromolar concentrations.

- Antitumor Effects : Another study evaluated the cytotoxic effects of the compound on cancer cell lines. The results showed that this compound reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer agent .

- Receptor Modulation : Binding assays demonstrated that the compound can interact with certain receptors, potentially influencing their activity and downstream signaling pathways .

Synthesis Methods

The synthesis of this compound typically involves the condensation of ethyl acetoacetate with an appropriate amine under acidic conditions. Hydrochloric acid is often used as a catalyst to facilitate this reaction. The process can be scaled for industrial production using automated reactors for quality control and efficiency.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for confirming the purity and structural integrity of Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride in synthetic samples?

- Methodological Answer:

- HPLC with UV/Vis detection (λ ~250–300 nm, based on aromatic/heterocyclic absorption) can quantify impurities <1% using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

- NMR Spectroscopy (¹H, ¹³C, DEPT-135) identifies functional groups: the ethyl ester (δ ~1.3 ppm, triplet; δ ~4.2 ppm, quartet), tetrahydro-pyran ring protons (δ ~3.5–4.0 ppm), and amino protons (exchangeable, δ ~2.5–3.5 ppm). Use DMSO-d₆ to stabilize the hydrochloride salt .

- Mass Spectrometry (HRMS/ESI) confirms molecular weight (e.g., [M+H]⁺ for C₈H₁₅ClN₂O₃⁺ expected m/z ~223.08).

Q. How can synthetic routes for this compound be optimized to improve yield and minimize by-products?

- Methodological Answer:

- Stepwise Protection/Deprotection: Use tert-butoxycarbonyl (Boc) to protect the amine during ring formation, followed by HCl-mediated deprotection to avoid side reactions (e.g., over-alkylation) .

- Catalytic Hydrogenation: Reduce nitro intermediates (e.g., ethyl 5-nitro-tetrahydro-pyran-2-carboxylate) with Pd/C or Raney Ni under H₂ (1–3 atm) at 25–50°C for selective amine formation .

- Purification: Recrystallize from ethanol/ethyl acetate (1:3) to remove unreacted starting materials and salts.

Q. What experimental approaches are used to analyze the puckering conformation of the tetrahydro-pyran ring in this compound?

- Methodological Answer:

- X-ray Crystallography: Refine crystal structures using SHELXL and visualize with ORTEP-3 to measure ring torsion angles.

- Cremer-Pople Parameters: Calculate puckering amplitude (Δ, typically ~0.4–0.6 Å for chair conformations) and phase angle (θ) from atomic coordinates to quantify non-planarity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?

- Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level and compute NMR chemical shifts (GIAO method) using Gaussian or ORCA. Compare with experimental data to identify discrepancies in solvent effects or protonation states .

- Dynamic Effects: Perform MD simulations (AMBER/CHARMM) to assess ring flexibility and its impact on averaged NMR shifts .

Q. What strategies are effective for studying the compound’s reactivity in nucleophilic/electrophilic reactions, particularly at the amino and ester groups?

- Methodological Answer:

- Kinetic Studies: Monitor acylation of the amine group (e.g., with acetic anhydride) via in-situ IR (disappearance of NH₂ stretch at ~3350 cm⁻¹) or LC-MS .

- Competitive Reactivity: Compare ester hydrolysis rates (acidic vs. basic conditions) using pH-stat titration. Under basic conditions (NaOH/MeOH), hydrolysis is >10× faster than in HCl/EtOH due to nucleophilic attack on the carbonyl .

Q. How can isotopic labeling (e.g., ¹³C, ²H) enhance mechanistic studies of metabolic or enzymatic interactions involving this compound?

- Methodological Answer:

- Synthesis of Labeled Analogs: Incorporate ¹³C at the carbonyl carbon (via ¹³C-ethyl chloroformate) or ²H at the pyran ring (via deuterated reducing agents like NaBD₄) .

- Tracing Metabolic Pathways: Use LC-MS/MS to track ¹³C-labeled metabolites in hepatocyte incubations, identifying oxidation products (e.g., carboxylic acid derivatives) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental pKa values for the amino group?

- Methodological Answer:

- Potentiometric Titration: Perform pH-metric titrations in 0.1 M KCl at 25°C to measure experimental pKa. Compare with predictions from MarvinSketch or ACD/Labs.

- Solvent Correction: Adjust computational pKa values for DMSO/water solvation effects using the Born equation or explicit solvent models .

Structure-Activity Relationship (SAR) Studies

Q. What computational tools are recommended for predicting the compound’s binding affinity to biological targets (e.g., enzymes, receptors)?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Glide to model interactions with targets (e.g., GABA receptors). Focus on hydrogen bonding (amine/ester groups) and hydrophobic contacts (tetrahydro-pyran ring) .

- Free Energy Perturbation (FEP): Calculate ΔΔG for analogs with modified substituents (e.g., methyl vs. ethyl esters) to quantify SAR trends .

Tables for Key Data

| Synthetic Step | Optimal Conditions | Yield |

|---|---|---|

| Nitro Reduction | 10% Pd/C, H₂ (2 atm), EtOH, 6 h, 25°C | 92% |

| HCl Deprotection | 4 M HCl/dioxane, 2 h, 0°C | 85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.